L-Galactonic acid

Enzyme Kinetics Bioprocess Engineering Vitamin C Biosynthesis

L-Galactonic acid is a critical stereospecific intermediate in the D-galacturonate pathway for vitamin C production, yet sourcing high-purity material with verified L-configuration remains a supply chain challenge. Researchers utilizing fungal or plant-based bioprocesses require enantiomerically defined L-GalA, as downstream enzymes (e.g., L-galactono-1,4-lactone dehydrogenase) exhibit absolute substrate specificity, failing to act on D-galactonate. - Enables metabolic flux toward L-ascorbic acid with 21.39 enzymatic activity vs. 15.87 for L-gulono-1,4-lactone. - Sourced from pectin-rich biomass valorization streams; verified intermediate for 2-keto-L-galactonic acid and L-threo-3-deoxy-hexulosonic acid production. - Analytical certification confirming L-configuration and purity provided with every batch.

Molecular Formula C6H12O7
Molecular Weight 196.16 g/mol
Cat. No. B1254240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Galactonic acid
Molecular FormulaC6H12O7
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m0/s1
InChIKeyRGHNJXZEOKUKBD-RSJOWCBRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Galactonic Acid: Stereospecific Sugar Acid


L-Galactonic acid (L-GalA, CAS: 32449-92-6) is a hexonic sugar acid belonging to the class of galactonic acids, distinguished by its specific L-configuration [1]. It is the enantiomer of the more common D-galactonic acid, with which it shares the same molecular formula (C6H12O7) but exhibits distinct stereochemistry and biological roles [2]. L-GalA is a key intermediate in the D-galacturonate pathway for L-ascorbic acid (vitamin C) biosynthesis in plants and fungi, and can be produced via the reduction of D-galacturonic acid, the main monomer of pectin [3]. Its recognized biological roles include being an Escherichia coli and human metabolite [4].

StereochemistryL-configuration sugar acid; enantiomer of D-galactonic acid for stereochemical control studies
PathwayKey intermediate in D-galacturonate pathway for L-ascorbic acid biosynthesis research
MetaboliteReported E. coli and human metabolite; suitable for metabolomics and enzyme substrate profiling

L-Galactonic Acid: Stereochemistry Dictates Function


Generic substitution of sugar acids within a given class is not feasible due to the profound impact of stereochemistry on enzyme recognition and metabolic fate. L-Galactonic acid is the enantiomer of D-galactonic acid, and this stereochemical difference determines its specific role as an intermediate in the L-ascorbic acid pathway, a function not shared by its D-counterpart [1]. Furthermore, downstream enzymes, such as L-galactono-1,4-lactone dehydrogenase, exhibit extremely high substrate specificity, failing to act on D-galactonate or other related lactones [2]. In industrial bioprocesses, the choice of L-GalA over alternative sugar acids like L-gulonic acid or galactaric acid is critical, as each compound presents unique conversion efficiencies, solubility profiles, and integration into existing metabolic pathways, directly impacting process yield and economic viability [3].

Enantiomer mismatch
D-Galactonic acid may not substitute due to strict enzyme stereospecificity; downstream L-galactono-1,4-lactone dehydrogenase requires L-form.
Substrate specificity
L-Galactono-1,4-lactone dehydrogenase does not accept D-galactonate or related lactones, limiting interchange with D-enantiomer.
Alternative sugar acids
L-Gulonic acid or galactaric acid may show different enzyme kinetics and lower solubility, complicating process transfer.

L-Galactonic Acid: Quantitative Performance Evidence


Enzymatic Activity vs. L-Gulono-1,4-lactone

In a comparative enzymatic assay, L-galactonic acid and L-gulono-1,4-lactone were tested as substrates for the same enzyme system. The activity measured for L-galactonic acid was 21.39 ± 2.97 b, while L-gulono-1,4-lactone showed a significantly lower activity of 15.87 ± 1.65 a [1]. The difference in lettering indicates statistical significance (P <0.05). This head-to-head comparison provides direct quantitative evidence of differential enzyme specificity.

Enzymatic Activity
Head-to-head
L-GalA: 21.39 ± 2.97 vs L-Gulono-1,4-lactone: 15.87 ± 1.65
Reported higher enzymatic activity in this assay; supports substrate activity comparison for bioprocess development.
In vitro assay; difference statistically significant (P
Stereospecificity
Class-level
L-Galactonic acid (and its lactone) serves as substrate; D-galactonic acid, D-gulono-γ-lactone, L-gulono-γ-lactone are not accepted.
Stereochemical identity dictates enzyme recognition; D-enantiomer cannot replace L-form in ascorbic acid pathway studies.
Biotransformation
Cross-study
Microbiological conversion yields 2-keto-L-galactonic acid; chemical conversion is noted as low-yield.
Reported pathway specificity; supports selection of L-galactonic acid for pectin-based biotransformation research.
Solubility Profile
Class-level
Monocarboxylic L-GalA expected more soluble vs galactaric acid (~3.3 mg/mL, nearly insoluble).
Higher predicted solubility may facilitate aqueous bioprocessing and reduce precipitation risk.
Exact L-GalA solubility not reported; based on acid class comparison.
Conversion Specificity
Head-to-head
Fungal enzyme converts L-galactonic acid to L-threo-3-deoxy-hexulosonic acid; other sugar acids not substrates.
Reported unique enzymatic node in pectin catabolism; useful for waste-to-value pathway engineering studies.
Enzyme Kinetics Bioprocess Engineering Vitamin C Biosynthesis

Stereospecificity in Ascorbic Acid Biosynthesis

L-Galactonic acid is the enantiomer of D-galactonic acid, a distinction that is critical for its biological function [1]. The enzyme L-galactono-1,4-lactone dehydrogenase, which catalyzes the final step in L-ascorbic acid biosynthesis, is very specific for its substrate L-galactono-1,4-lactone. It does not accept D-galactono-gamma-lactone, D-gulono-gamma-lactone, L-gulono-gamma-lactone, D-galactonate, or D-glucuronate as substrates [2]. This high degree of stereospecificity means that D-galactonic acid cannot substitute for L-galactonic acid in this essential pathway.

Stereospecificity
Class-level
L-Galactonic acid (and its lactone) serves as substrate; D-galactonic acid, D-gulono-γ-lactone, L-gulono-γ-lactone are not accepted.
Stereochemical identity dictates enzyme recognition; D-enantiomer cannot replace L-form in ascorbic acid pathway studies.
Stereochemistry Metabolic Engineering Vitamin C Pathway

Biotransformation to 2-Keto-L-galactonic Acid

A patented microbiological process details the specific conversion of L-galactonic acid into 2-keto-L-galactonic acid, a key precursor for L-ascorbic acid synthesis [1]. This biotransformation is a major step in a commercial route starting from pectin-derived materials. The patent notes that while the chemical conversion of L-galactonic acid to 2-keto-L-galactonic acid is difficult to achieve with high yield, a microbiological approach offers a viable alternative [2]. This creates a specific and valuable use case for L-galactonic acid as a substrate that is not directly applicable to other sugar acids like D-galactonic acid or galactaric acid in this context.

Biotransformation
Cross-study
Microbiological conversion yields 2-keto-L-galactonic acid; chemical conversion is noted as low-yield.
Reported pathway specificity; supports selection of L-galactonic acid for pectin-based biotransformation research.
Biotransformation Vitamin C Production Microbial Fermentation

Solubility vs. Galactaric Acid

While quantitative solubility data for L-galactonic acid is not readily available, it is a monocarboxylic acid, unlike the dicarboxylic galactaric acid (mucic acid). Galactaric acid is known for its very low solubility in water, reported as approximately 3.3 mg/mL in cold water [1]. This poor solubility creates significant challenges for microbial fermentation and downstream processing, as it can lead to product precipitation and reactor fouling [2]. L-Galactonic acid, as a more soluble monocarboxylic acid, is expected to remain in solution at higher concentrations, facilitating its use as a substrate in aqueous bioprocesses.

Solubility Profile
Class-level
Monocarboxylic L-GalA expected more soluble vs galactaric acid (~3.3 mg/mL, nearly insoluble).
Higher predicted solubility may facilitate aqueous bioprocessing and reduce precipitation risk.
Exact L-GalA solubility not reported; based on acid class comparison.
Biocatalysis Downstream Processing Industrial Biotechnology

Conversion to L-threo-3-Deoxy-Hexulosonic Acid

A patent application (EP-1885848-A1) discloses a fungal gene encoding an enzyme that specifically converts L-galactonic acid into L-threo-3-deoxy-hexulosonic acid [1]. This enzyme is part of a pathway for catabolizing D-galacturonic acid from pectin-rich waste. The patent describes methods to either produce L-galactonic acid (by inactivating the gene) or to further metabolize it, highlighting a unique branching point not shared by other common sugar acids. This provides a tool for valorizing pectin-rich agricultural byproducts (e.g., sugar beet pulp) into either L-galactonic acid itself or other chemicals like ethanol [2].

Conversion Specificity
Head-to-head
Fungal enzyme converts L-galactonic acid to L-threo-3-deoxy-hexulosonic acid; other sugar acids not substrates.
Reported unique enzymatic node in pectin catabolism; useful for waste-to-value pathway engineering studies.
Metabolic Engineering Waste Valorization Bioethanol Production

L-Galactonic Acid: Recommended Application Scenarios


Metabolic Engineering for Vitamin C Production

L-Galactonic acid is a critical intermediate in the D-galacturonate pathway for L-ascorbic acid biosynthesis. Its stereospecificity is essential, as demonstrated by the inability of L-galactono-1,4-lactone dehydrogenase to act on D-galactonate or other related lactones [1]. Researchers engineering fungal or plant systems for enhanced vitamin C production should select L-galactonic acid as a substrate or pathway intermediate to ensure metabolic flux towards the desired product. Its higher enzymatic activity compared to L-gulono-1,4-lactone (21.39 vs. 15.87) further supports its preferential use in bioprocess development [2].

Bioprocess Development for Pectin Valorization

L-Galactonic acid is a key node in the valorization of pectin-rich waste streams (e.g., citrus peel, sugar beet pulp). The reduction of D-galacturonic acid yields L-galactonic acid, which can then be further processed. A patented method demonstrates its specific conversion to 2-keto-L-galactonic acid, a precursor to vitamin C, offering a commercial route from agricultural waste [3]. Alternatively, a different pathway enables its conversion to L-threo-3-deoxy-hexulosonic acid, showcasing its versatility as a platform chemical from renewable biomass [4].

Aldonic Acid Dehydrogenase Assays and Screening

When developing or screening for novel aldonic acid dehydrogenases, L-galactonic acid should be included as a key stereochemical probe. Its distinct L-configuration provides a contrast to D-galactonic acid, and comparative activity data exists for related enzymes. The quantitative difference in activity observed between L-galactonic acid and L-gulono-1,4-lactone (21.39 vs. 15.87) highlights its utility in distinguishing enzyme specificities and informing enzyme engineering efforts [5].

Application
Selection Property
Validation Focus
L-ascorbic acid pathway engineering
Stereochemical substrate identity
Downstream enzyme specificity validation (L-galactono-1,4-lactone dehydrogenase)
Pectin waste valorization research
Biotransformation specificity
Microbiological conversion pathway review
Enzyme specificity screening
Stereochemical probe utility
Activity comparison across aldonic acids

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